6-Thio-DG cep

Descripción general

Descripción

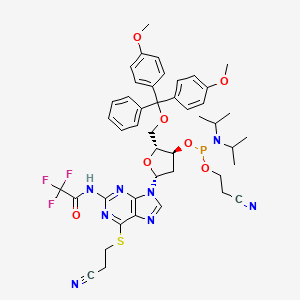

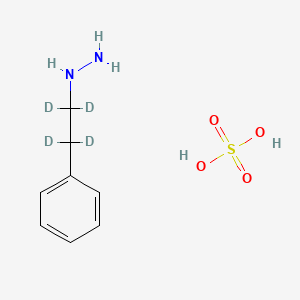

6-Thio-dG-CE Phosphoramidite, also known as 6-Thio-dG cep, is a nucleoside analog and telomerase substrate . It is recognized by telomerase and is incorporated into de novo synthesized telomeres . The chemical formula of this compound is C45H50F3N8O7PS .

Molecular Structure Analysis

The molecular formula of this compound is C45H50F3N8O7PS, and its average mass is 934.962 Da . The molecular structure of 6-Thio-dG, a related compound, is available on ChemSpider .Chemical Reactions Analysis

This compound is recognized by telomerase and is incorporated into de novo synthesized telomeres . This results in modified telomeres, leading to telomere dysfunction, but only in cells expressing telomerase .Physical And Chemical Properties Analysis

The molecular formula of this compound is C45H50F3N8O7PS, and its average mass is 934.962 Da . The molecular weight of 6-Thio-dG, a related compound, is 283.31 .Aplicaciones Científicas De Investigación

Overcoming Drug Resistance in Cancer

- Telomerase-Targeted Cancer Therapy : 6-Thio-DG is effective in targeting telomerase-expressing non-small cell lung cancer cells resistant to EGFR-inhibitors and common chemotherapy combinations, showing potential as a novel therapeutic approach (Mender et al., 2018).

Enhancing Immune Response in Cancer Treatment

- Boosting Immune System Against Cancer : Treatment with 6-Thio-DG leads to tumor regression through activation of innate and adaptive immune responses in cancer models, suggesting a role in enhancing the effectiveness of immunotherapies (Mender et al., 2020).

Applications in Specific Cancer Types

- Therapy-Resistant Melanoma : 6-Thio-DG shows superior efficacy in vitro and in vivo against therapy-resistant melanoma cells, indicating its potential as a therapeutic approach in prolonging disease control in melanoma patients (Zhang et al., 2018).

- Pediatric Brain Tumors : The drug demonstrates effectiveness in treating therapy-resistant telomerase-positive pediatric brain tumors, suggesting a novel approach for these difficult-to-treat cancers (Sengupta et al., 2018).

Mechanism of Action

- Telomerase-Mediated Telomere Dysfunction : 6-Thio-DG is incorporated into telomeres by telomerase, leading to modified telomeres and resulting in telomere dysfunction, particularly in telomerase-expressing cancer cells, with minimal effects on normal cells (Mender et al., 2015).

Biomarkers and Drug Sensitivity

- Identifying Biomarkers for Drug Sensitivity : The expression of the SLC43A3 gene may serve as a biomarker for predicting sensitivity to 6-Thio-DG in non-small cell lung cancer patients, aiding in personalized cancer therapy (Mender et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 6-Thio-DG Cep, also known as THIO, is the telomere . Telomeres, along with the enzyme telomerase, play a fundamental role in the survival of cancer cells and their resistance to current therapies . The majority of high-risk neuroblastomas harbor telomerase activity .

Mode of Action

THIO induces telomerase-dependent telomeric DNA modification , leading to DNA damage responses . This results in the accumulation of THIO-damaged telomeric fragments in cytosolic micronuclei, which activates both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Biochemical Pathways

The biochemical pathways affected by THIO involve the telomerase-mediated induction of telomeric DNA damage . This leads to the activation of both innate and adaptive immune responses . The compound’s action on these pathways results in selective cancer cell death .

Pharmacokinetics

It is known that thio is a small molecule and is currently in clinical development

Result of Action

The result of THIO’s action is the selective death of cancer cells . This is achieved through the induction of telomeric DNA damage responses, which lead to apoptosis in cancer cells . In vivo, THIO has been shown to significantly decrease tumor proliferation in glioblastoma xenografts and a patient-derived xenograft model of glioblastoma .

Action Environment

The action environment of THIO can influence its efficacy and stability. It is known that THIO has demonstrated efficacy in various in vitro and in vivo models of gliomas

Direcciones Futuras

6-Thio-dG cep is currently being advanced in a Phase 2 clinical study in Non-Small Cell Lung Cancer (NSCLC) . The study tests the hypothesis that lower doses of this compound administered prior to Libtayo treatment would enhance and prolong responses in subjects with advanced NSCLC who did not respond or progressed after first-line treatment with a checkpoint inhibitor . Multiple milestones are on target for 2024 as enrollment continues in the trial .

Análisis Bioquímico

Biochemical Properties

6-Thio-DG CEP interacts with telomerase, a ribonucleoprotein enzyme that adds GGTTAG repeats to chromosome ends . This interaction leads to the incorporation of this compound into telomeres, disrupting their function . The nature of this interaction is inhibitory, impairing the growth of telomerase-positive cell lines .

Cellular Effects

This compound has been found to have significant effects on various types of cells. In telomerase-positive neuroblastoma cell lines, it impairs growth . It also induces telomere-associated DNA damage in telomerase-positive tumor cells . Furthermore, it reduces tumor burden in a T cell-dependent manner in syngeneic tumor models .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into telomeres by telomerase, leading to telomere dysfunction . This results in DNA damage responses and selective cancer cell death . It also disrupts translocation and inhibits further repeat addition .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to increase radiosensitivity in non-small cell lung cancer (NSCLC) by inhibiting ATM and inducing telomere dysfunction . It also significantly reduces the clonogenic potential induced by γ-ray irradiation and aggravates genomic DNA and telomeric DNA damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment of mouse xenografts with combinations of this compound and etoposide significantly attenuates tumor growth and improves mouse survival over etoposide alone .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to telomere maintenance. As a nucleoside analogue, it is incorporated into telomeres by telomerase, disrupting their function and leading to DNA damage responses .

Subcellular Localization

The subcellular localization of this compound is primarily at the telomeres, where it is incorporated by telomerase . This localization to the telomeres is crucial for its role in inducing telomere dysfunction and DNA damage responses .

Propiedades

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRFZLDCSJOHHT-UMFTULFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H50F3N8O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(7-azabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/no-structure.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-lambda5-phosphane](/img/structure/B585347.png)

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)